N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, also known as CPP-115, is a small molecule drug that has been developed as a potential treatment for a variety of neurological disorders. It is a derivative of vigabatrin, an antiepileptic drug that is used to treat refractory epilepsy. CPP-115 has been shown to be effective in preclinical studies for the treatment of addiction, epilepsy, and other neurological disorders.
Mécanisme D'action
N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA-AT, N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide increases the levels of GABA in the brain, which can have a calming and antiepileptic effect. In addition, N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been shown to modulate the activity of the dopamine system, which may be responsible for its effects on addiction.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been shown to increase the levels of GABA in the brain, which can have a calming and antiepileptic effect. In addition, it has been shown to modulate the activity of the dopamine system, which may be responsible for its effects on addiction. N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has also been shown to have a low toxicity profile and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has several advantages for use in lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, making it useful for studying neurological disorders. In addition, it has a low toxicity profile and is well-tolerated in animal models. However, one limitation of N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide is that it has a short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide. One area of interest is its potential use in the treatment of addiction. N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been shown to be effective in animal models of addiction, and further research is needed to determine its potential use in humans. Another area of interest is its potential use in the treatment of refractory epilepsy. N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been shown to have antiepileptic properties, and further research is needed to determine its effectiveness in humans. Finally, N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide may have potential use in the treatment of other neurological disorders, such as Parkinson's disease, and further research is needed to explore its potential in these areas.
Méthodes De Synthèse
N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide is synthesized by reacting N-cyclopentyl-2-aminoacetamide with 4-(2-methylphenyl)piperazine in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been the subject of extensive research in the field of neuroscience. It has been shown to be effective in animal models of addiction, including cocaine and nicotine addiction. In addition, it has been shown to have antiepileptic properties and may be useful in the treatment of refractory epilepsy. N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-15-6-2-5-9-17(15)21-12-10-20(11-13-21)14-18(22)19-16-7-3-4-8-16/h2,5-6,9,16H,3-4,7-8,10-14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXICXJPOVDQMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.